![molecular formula C25H28N4O3 B6583489 6-benzyl-10-methyl-2-oxo-N-[3-(propan-2-yloxy)propyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 901271-25-8](/img/structure/B6583489.png)
6-benzyl-10-methyl-2-oxo-N-[3-(propan-2-yloxy)propyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
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Description
6-benzyl-10-methyl-2-oxo-N-[3-(propan-2-yloxy)propyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.21614077 g/mol and the complexity rating of the compound is 797. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-benzyl-10-methyl-2-oxo-N-[3-(propan-2-yloxy)propyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features and functional groups. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H29N5O3, with a molecular weight of 459.5 g/mol. The IUPAC name reflects its intricate structure which includes multiple rings and functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H29N5O3 |
Molecular Weight | 459.5 g/mol |
IUPAC Name | This compound |
InChI Key | NMSAWGPGIDZTHF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses.
- Antioxidant Activity : The presence of functional groups may confer antioxidant properties that protect cells from oxidative stress.
Biological Activity Studies
Recent studies have focused on the pharmacological effects of this compound:
Anticancer Activity
In vitro studies have shown that the compound exhibits significant anticancer properties against various cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM after 48 hours of treatment.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for both pathogens.
Case Studies
-
Study on Anticancer Effects :
- A recent publication reported the synthesis and evaluation of the compound's anticancer effects on human breast cancer cells (MCF-7). The study indicated that the compound induces apoptosis through the activation of caspase pathways.
-
Antimicrobial Efficacy :
- Another study evaluated the antimicrobial efficacy against common bacterial strains and found that the compound effectively inhibited growth at low concentrations.
Research Findings
The following table summarizes key findings from various studies on the biological activity of the compound:
Properties
IUPAC Name |
6-benzyl-10-methyl-2-oxo-N-(3-propan-2-yloxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-17(2)32-14-8-12-26-24(30)21-15-20-23(29(21)16-19-10-5-4-6-11-19)27-22-18(3)9-7-13-28(22)25(20)31/h4-7,9-11,13,15,17H,8,12,14,16H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTOJBMULYHVIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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